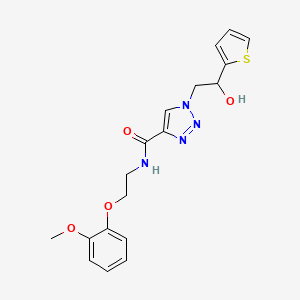
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, supported by comprehensive data and case studies.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In a study evaluating the antibacterial activity of similar triazole compounds, derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance efficacy against resistant strains .
Anticancer Potential
Triazole-containing compounds have been reported to possess anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. For instance, a related study demonstrated that triazole derivatives could inhibit cancer cell lines by targeting specific pathways involved in tumor growth . The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. Research indicates that certain modifications can lead to significant reductions in inflammatory markers, making these compounds candidates for treating inflammatory diseases . The hydroxyl group present in this compound may contribute to its anti-inflammatory activity by enhancing interaction with inflammatory mediators.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives, which can mitigate oxidative stress-related damage in cells . The incorporation of the thiophene moiety in this compound may enhance its ability to scavenge free radicals, offering protective effects against cellular damage.
Case Study 1: Synthesis and Biological Evaluation
A series of related triazole derivatives were synthesized and evaluated for their biological activities. Compounds with similar structural features showed significant antibacterial and anticancer activities when tested against various cell lines and bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions can lead to enhanced biological efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed potential binding affinities to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. The docking results suggest that the compound could effectively inhibit this enzyme, thereby exerting anticancer effects .
Data Tables
属性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(2-methoxyphenoxy)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-15-5-2-3-6-16(15)26-9-8-19-18(24)13-11-22(21-20-13)12-14(23)17-7-4-10-27-17/h2-7,10-11,14,23H,8-9,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXRFFLENDJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













